molecular formula C19H14 B135461 4-Methylchrysene CAS No. 3351-30-2

4-Methylchrysene

Cat. No.: B135461
CAS No.: 3351-30-2
M. Wt: 242.3 g/mol
InChI Key: BLVHWJCLSMYFMT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methylchrysene is a methyl derivative of chrysene . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitously present in the environment

Biochemical Pathways

It has been found that this compound can result in increased expression of cyp1a1 and cyp1b1 , which are part of the cytochrome P450 family of enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Biochemical Analysis

Biochemical Properties

4-Methylchrysene is involved in various biochemical reactions. It is metabolically activated by cytochromes P450 1A1 and 1B1 to highly reactive metabolites capable of attacking cellular DNA . The mono-methylchrysenes all strongly induced CYP1A1 mRNA and protein and moderately induced CYP1B1 expression .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. A yeast-based reporter assay detected human aryl hydrocarbon receptor (AhR)-mediated gene expression identified this compound as being six times more potent . It also triggers multiple cellular signaling pathways not directly related to mutagenic or cytotoxic effects, including those mediated by NFκB, SAPK/JNK, and p38 .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to epoxide intermediates, which are converted with the aid of epoxide hydrolase to the ultimate carcinogens, diol-epoxides . This process is central to the metabolic activation of these PAHs .

Temporal Effects in Laboratory Settings

It is known that the effects of methylated chrysenes were comparable to unsubstituted chrysene, suggesting members of this group may be considered approximately equivalent in their effects .

Dosage Effects in Animal Models

It is known that 5-Methylchrysene showed a high level of carcinogenicity (comparable to that of benzo [a]pyrene) in contrast to the marginal carcinogenicity of the other methylchrysenes and chrysene .

Metabolic Pathways

This compound is involved in the metabolic pathways of PAHs. The conversion of hazardous PAHs into carcinogenic intermediates depends on enzyme-catalyzed biotransformation. Certain cytochrome P450-dependent monooxygenases (CYPs) play a pivotal role in PAH metabolism .

Transport and Distribution

It is known that it exhibits solubility in organic solvents and features a low vapor pressure .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylchrysene can be achieved through photochemical cyclization of the corresponding stilbenoids. For instance, the Mallory reaction, which involves irradiation with a high-pressure mercury lamp, has been used to synthesize methylchrysenes . the specific synthesis of this compound has not been extensively documented.

Industrial Production Methods: There are no well-documented industrial production methods for this compound. It is primarily synthesized in research laboratories for scientific studies and as a reference material .

Chemical Reactions Analysis

Types of Reactions: 4-Methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.

Major Products:

    Oxidation: Chrysenecarboxylic acids.

    Substitution: Various substituted derivatives of this compound.

Comparison with Similar Compounds

    Chrysene: The parent compound of 4-Methylchrysene, with a similar structure but without the methyl group.

    1-Methylchrysene, 2-Methylchrysene, 3-Methylchrysene, and 6-Methylchrysene: Other methylated derivatives of chrysene.

Uniqueness: this compound is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to undergo metabolic activation and its interaction with biological targets .

Properties

IUPAC Name

4-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVHWJCLSMYFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074817
Record name 4-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3351-30-2
Record name 4-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3351-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylchrysene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylchrysene
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Record name 4-METHYLCHRYSENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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